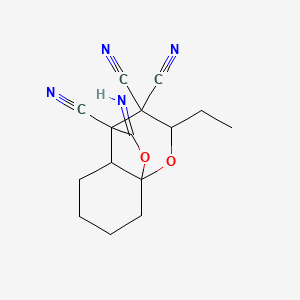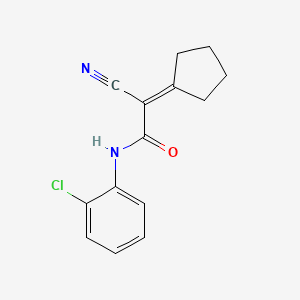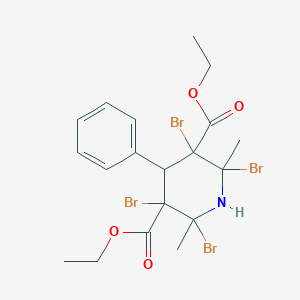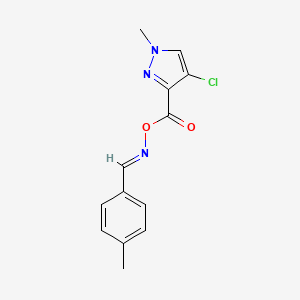
2-ethyl-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile: is a complex organic compound with a fascinating structure. Let’s break it down:
-
Chromene Ring: : The compound features a chromene ring, which is a six-membered ring fused to a benzene ring. The presence of an epoxide group (epoxymethano) within the chromene ring adds further complexity.
-
Functional Groups
Iminotetrahydro: The iminotetrahydro group indicates the presence of a nitrogen atom (imino) in a tetrahydrofuran (tetrahydro) ring.
Ethyl Group: The ethyl group (C₂H₅) is attached to the chromene ring.
Preparation Methods
Synthetic Routes:
Cyclization of Ethyl 2-(2-cyanophenyl)acetate:
Epoxide Formation:
Industrial Production:
- While no specific industrial methods are widely reported for this compound, its synthesis likely involves modifications of existing synthetic routes.
Chemical Reactions Analysis
Oxidation: The epoxide group is susceptible to oxidative cleavage.
Reduction: The iminotetrahydro group can be reduced to the corresponding amine.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: The compound’s unique structure makes it an interesting target for synthetic chemists exploring novel reactions and methodologies.
Biology and Medicine: Investigating its biological activity, potential as a drug lead, or interactions with enzymes and receptors.
Industry: Possible applications in materials science, such as polymerization or as a building block for functional materials.
Mechanism of Action
Targets: The compound may interact with specific proteins, enzymes, or receptors due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways through which it exerts its effects.
Comparison with Similar Compounds
Uniqueness: Its combination of chromene, iminotetrahydro, and epoxide functionalities sets it apart.
Similar Compounds: While no direct analogs are known, related compounds with chromene or iminotetrahydro moieties could be explored.
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
9-ethyl-12-imino-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile |
InChI |
InChI=1S/C15H16N4O2/c1-2-11-13(7-16,8-17)14(9-18)10-5-3-4-6-15(10,20-11)21-12(14)19/h10-11,19H,2-6H2,1H3 |
InChI Key |
HBURMDUSFMIZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2(C3CCCCC3(O1)OC2=N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-Allyl-4-biphenyl-4-YL-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)aniline](/img/structure/B11094820.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11094831.png)


![2-Amino-6-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11094852.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11094858.png)

![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11094863.png)
![Furazano[3,4-b]pyrazine-5,6-diamine, N-isopropyl-N'-(3,4-dimethylphenyl)-](/img/structure/B11094868.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11094879.png)

![4-(3-{(Z)-[6-(methoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11094893.png)
![(3E)-3-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11094903.png)
![1,3,5-Triazine, 2-[1-(aminocarbonyl)hydrazino]-4-methoxy-6-(1-pyrrolidinyl)-](/img/structure/B11094906.png)
